molecular formula C12H15NO2 B13249523 N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B13249523
M. Wt: 205.25 g/mol
InChI Key: JXCLOPIDYGIIAK-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that features a cyclopropylmethyl group attached to a 2,3-dihydro-1,4-benzodioxin-6-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the formation of the benzodioxin ring followed by the introduction of the cyclopropylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring. The cyclopropylmethyl group can then be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodioxin ring or the cyclopropylmethyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The cyclopropylmethyl group and the benzodioxin ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and cyclopropylmethyl-substituted amines. Examples include:

  • 2,3-dihydro-1,4-benzodioxin-6-amine
  • N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-5-amine

Uniqueness

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the specific positioning of the cyclopropylmethyl group and the benzodioxin ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C12H15NO2/c1-2-9(1)8-13-10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7,9,13H,1-2,5-6,8H2

InChI Key

JXCLOPIDYGIIAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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